(2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne
Overview
Description
(2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne is an organic compound with a unique structure characterized by a chlorine atom, a dimethyl group, and a hepten-4-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne can be achieved through several methods. One common approach involves the reaction of 6,6-dimethyl-2-hepten-4-yne with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
Addition Reactions: The triple bond in the hepten-4-yne backbone can participate in addition reactions with hydrogen halides or halogens, resulting in the formation of dihalides or haloalkenes.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to yield diols or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition Reactions: Hydrogen chloride or bromine in an inert solvent like carbon tetrachloride.
Oxidation Reactions: Potassium permanganate in an alkaline medium or osmium tetroxide in the presence of a co-oxidant.
Major Products Formed
Substitution Reactions: Alcohols, amines, or other substituted derivatives.
Addition Reactions: Dihalides or haloalkenes.
Oxidation Reactions: Diols or other oxygenated compounds.
Scientific Research Applications
(2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems, including their potential as antimicrobial agents.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of (2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne involves its interaction with various molecular targets. The chlorine atom and the triple bond in the hepten-4-yne backbone play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. Additionally, its ability to undergo oxidation and substitution reactions allows it to modify the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
(2Z)-1-Bromo-6,6-dimethyl-2-hepten-4-yne: Similar structure but with a bromine atom instead of chlorine.
(2Z)-1-Iodo-6,6-dimethyl-2-hepten-4-yne: Similar structure but with an iodine atom instead of chlorine.
(2Z)-1-Chloro-6,6-dimethyl-2-hexen-4-yne: Similar structure but with a hexen-4-yne backbone instead of hepten-4-yne.
Uniqueness
(2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne is unique due to its specific combination of a chlorine atom, a dimethyl group, and a hepten-4-yne backbone. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in organic synthesis, material science, and medicinal chemistry.
Properties
IUPAC Name |
(Z)-1-chloro-6,6-dimethylhept-2-en-4-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXABMZBMHDFEZ-XQRVVYSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C\CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271082 | |
Record name | (2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201271082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635708-74-6 | |
Record name | (2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635708-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201271082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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